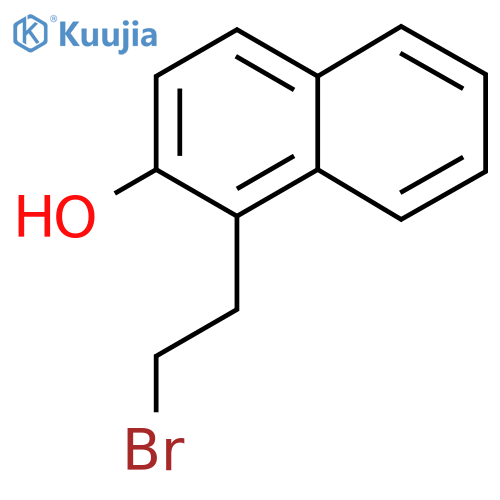

Cas no 2228624-09-5 (1-(2-bromoethyl)naphthalen-2-ol)

1-(2-bromoethyl)naphthalen-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromoethyl)naphthalen-2-ol

- EN300-1927187

- 2228624-09-5

-

- インチ: 1S/C12H11BrO/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6,14H,7-8H2

- InChIKey: FJBFRCIOANLBRA-UHFFFAOYSA-N

- ほほえんだ: BrCCC1C(=CC=C2C=CC=CC=12)O

計算された属性

- せいみつぶんしりょう: 249.99933g/mol

- どういたいしつりょう: 249.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 20.2Ų

1-(2-bromoethyl)naphthalen-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927187-1.0g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 1g |

$1057.0 | 2023-06-01 | ||

| Enamine | EN300-1927187-0.5g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1927187-0.25g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1927187-10.0g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 10g |

$4545.0 | 2023-06-01 | ||

| Enamine | EN300-1927187-0.1g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1927187-5g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1927187-5.0g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 5g |

$3065.0 | 2023-06-01 | ||

| Enamine | EN300-1927187-10g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1927187-0.05g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1927187-2.5g |

1-(2-bromoethyl)naphthalen-2-ol |

2228624-09-5 | 2.5g |

$2071.0 | 2023-09-17 |

1-(2-bromoethyl)naphthalen-2-ol 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

1-(2-bromoethyl)naphthalen-2-olに関する追加情報

1-(2-Bromoethyl)Naphthalen-2-ol: A Comprehensive Overview

The compound with CAS No. 2228624-09-5, commonly referred to as 1-(2-bromoethyl)naphthalen-2-ol, is an organic chemical compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a naphthalene ring system with a bromoethyl substituent and a hydroxyl group. The naphthalene core provides a rigid aromatic framework, while the bromoethyl group introduces reactivity and functional diversity. The hydroxyl group at the 2-position further enhances the compound's versatility in various chemical reactions.

Recent studies have highlighted the potential of 1-(2-bromoethyl)naphthalen-2-ol in the development of advanced materials. Researchers have explored its use as a building block for constructing supramolecular assemblies and functional polymers. For instance, the bromoethyl group can undergo nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into the naphthalene framework. This property makes it an ideal candidate for designing materials with tailored electronic and mechanical properties.

In the realm of pharmacology, 1-(2-bromoethyl)naphthalen-2-ol has been investigated for its potential as a drug delivery agent. The compound's ability to form inclusion complexes with guest molecules has been leveraged to develop drug carriers with enhanced stability and bioavailability. Moreover, its aromaticity and hydroxyl functionality make it a promising candidate for bioconjugation reactions, which are crucial in targeted drug delivery systems.

The synthesis of 1-(2-bromoethyl)naphthalen-2-ol typically involves multi-step organic reactions. A common approach includes the bromination of an ethyl-substituted naphthol derivative, followed by purification to isolate the desired product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

From an environmental perspective, understanding the fate and transport of 1-(2-bromoethyl)naphthalen-2-ol in natural systems is critical. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term impact on aquatic ecosystems and to develop strategies for mitigating any potential risks.

In conclusion, 1-(2-bromoethyl)naphthalen-2-ol (CAS No. 2228624-09-5) is a versatile compound with applications spanning multiple disciplines. Its unique structure and reactivity make it a valuable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

2228624-09-5 (1-(2-bromoethyl)naphthalen-2-ol) 関連製品

- 956004-50-5(4-Butyryl benzonitrie)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)

- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)

- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)

- 3322-62-1(9-Octadecenamide)

- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)

- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)

- 2227723-16-0((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)